2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid is a chemical compound with the molecular formula C7H5BrFNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its bromine and fluorine substituents, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid typically involves the bromination and fluorination of pyridine derivatives. One common method includes the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient and cost-effective reagents and catalysts. The specific conditions and methods can vary depending on the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of corresponding acids, alcohols, or other compounds.
Scientific Research Applications
2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique chemical properties.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various biological molecules. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-bromopyridine: Similar in structure but lacks the acetic acid moiety.
3-Bromo-2-fluoropyridine-4-boronic acid: Contains a boronic acid group instead of the acetic acid group.
Uniqueness
2-(3-Bromo-5-fluoropyridin-4-yl)acetic acid is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, along with the acetic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H5BrFNO2 |
---|---|
Molecular Weight |
234.02 g/mol |
IUPAC Name |
2-(3-bromo-5-fluoropyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H5BrFNO2/c8-5-2-10-3-6(9)4(5)1-7(11)12/h2-3H,1H2,(H,11,12) |
InChI Key |
UOQRQEFZCCTDIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.